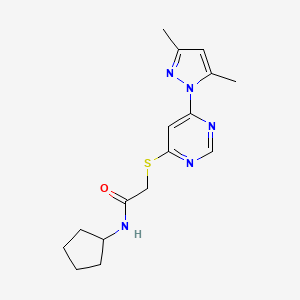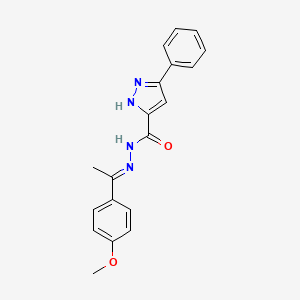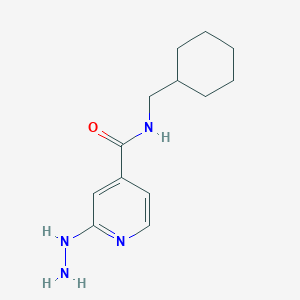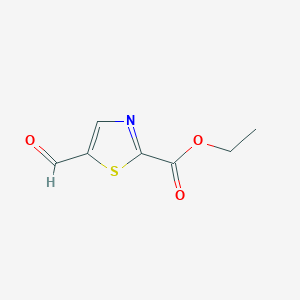![molecular formula C18H21FN2O5S B2561015 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid CAS No. 1021208-12-7](/img/structure/B2561015.png)
2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid is a useful research compound. Its molecular formula is C18H21FN2O5S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complexation and Fluorescence Studies Research has explored the complexation behavior and fluorescence properties of related fluorophores, providing insights into their potential as specific sensors for metal ions like Zn2+. The preparation and properties of fluorophores similar to 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid have been studied for their applications in detecting and quantifying metal ions in various environments. Such compounds have been characterized by their complexation with zinc ions, showing significant fluorescence, which suggests their utility in biological and chemical sensors for metal ions (Coleman, May, & Lincoln, 2010).
Catalytic Applications Sulfonamide derivatives, similar in structure to the compound , have been synthesized and applied as selective catalysts for alcohol oxidation, highlighting their potential in chemical synthesis and industrial applications. The synthesis and structural analysis of such compounds, along with their application in catalyzing reactions under specific conditions, demonstrate their relevance in organic synthesis and potential for environmental sustainability through solvent-free reactions (Hazra, Martins, Silva, & Pombeiro, 2015).
Antitumor Activities The antitumor potential of sulfonamide-based compounds has been a significant area of research. Studies have shown that derivatives containing functional groups similar to 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid exhibit promising antitumor activities with low toxicity. These compounds have been designed and synthesized to explore their therapeutic potential, demonstrating their importance in the development of new anticancer drugs (Huang, Lin, & Huang, 2001).
Hydrogen Bond Studies The investigation of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides offers valuable insights into the interactions that govern the stability and reactivity of sulfonamide derivatives. These studies contribute to a deeper understanding of the molecular structure and behavior of such compounds, which is crucial for designing drugs with improved efficacy and specificity (Romero & Margarita, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[3-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-2-hydroxypropyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-13-2-8-17(9-3-13)27(25,26)21(15-6-4-14(19)5-7-15)12-16(22)10-20-11-18(23)24/h2-9,16,20,22H,10-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCVRUEHDQECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCC(=O)O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)

![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)





![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560950.png)

